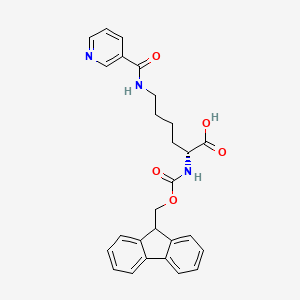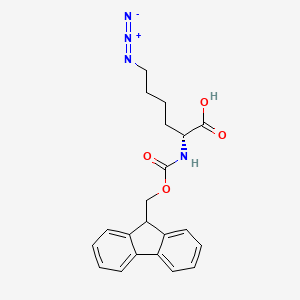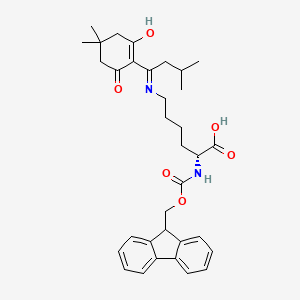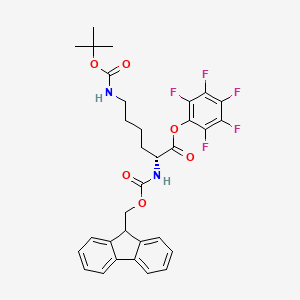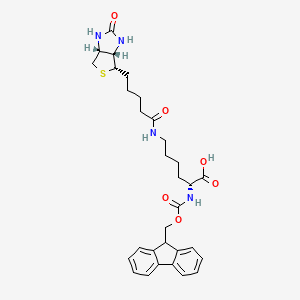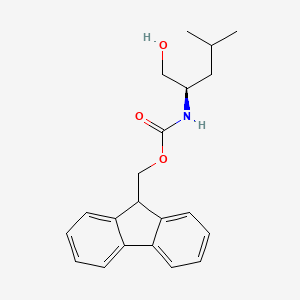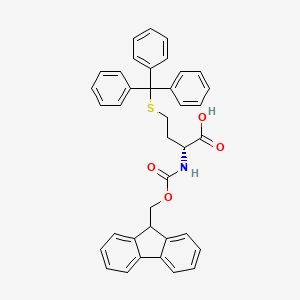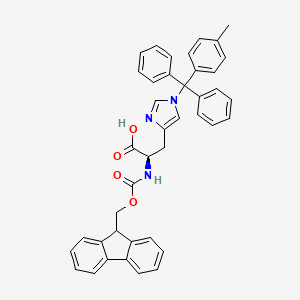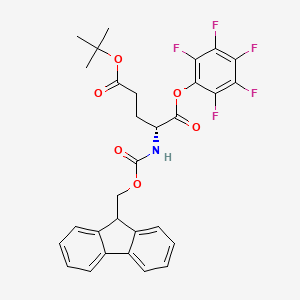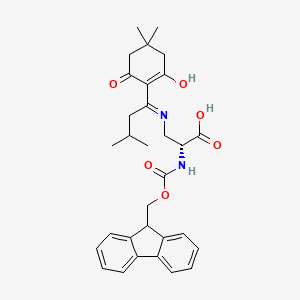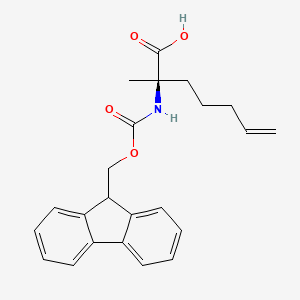
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group protects the amino group during the formation of peptide bonds. The compound’s structure includes a fluorenyl ring, which provides stability and ease of removal under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Mechanism of Action
Target of Action
It is known that this compound is used as a building block for the synthesis of stapled peptides . Stapled peptides are designed to interact with a wide range of targets, including proteins and other cellular components, depending on their specific sequence and structure .
Mode of Action
The mode of action of ®-N-Fmoc-2-(4’-pentenyl)alanine involves its incorporation into peptide sequences during synthesis . The compound contains a reactive alkenyl side chain that can be used to form a “staple” via ring-closing metathesis . This staple helps to stabilize the peptide’s secondary structure, enhancing its ability to interact with its target .
Biochemical Pathways
The specific biochemical pathways affected by ®-N-Fmoc-2-(4’-pentenyl)alanine depend on the nature of the stapled peptides in which it is incorporated . Stapled peptides can be designed to modulate a variety of biochemical pathways by interacting with key proteins or other cellular components .
Pharmacokinetics
It is known that stapled peptides, which can be synthesized using this compound, often exhibit improved stability, cell penetration, and target affinity . These properties can enhance the bioavailability of the peptides, allowing them to reach their targets more effectively .
Result of Action
The molecular and cellular effects of ®-N-Fmoc-2-(4’-pentenyl)alanine are determined by the specific stapled peptides in which it is incorporated . These peptides can have a wide range of effects, from modulating protein-protein interactions to altering cellular signaling pathways .
Action Environment
The action, efficacy, and stability of ®-N-Fmoc-2-(4’-pentenyl)alanine, as part of a stapled peptide, can be influenced by various environmental factors . These may include the presence of other biomolecules, pH, temperature, and the specific cellular or tissue environment . The design of stapled peptides often takes these factors into account to optimize their performance .
Biochemical Analysis
Biochemical Properties
The ®-N-Fmoc-2-(4’-pentenyl)alanine plays a crucial role in biochemical reactions. It is used as a coupling agent in peptide synthesis . The compound interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are crucial for the structure and function of proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-N-Fmoc-2-(4’-pentenyl)alanine can change over time. The compound is stable at room temperature and has a long shelf-life . It is also stable in aqueous washing operations, making it suitable for long-term use in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid typically involves the protection of the amino group using the Fmoc group. One common method is the mixed anhydride method, where the corresponding protected amino acid reacts with sodium azide (NaN3) in the presence of isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . This reaction yields the Fmoc-protected amino acid azide, which is stable at room temperature and can be isolated as a crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers in industrial settings allows for efficient and scalable production of Fmoc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The protected amino acid can participate in peptide bond formation using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) facilitates peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the desired peptide chain, respectively.
Scientific Research Applications
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic tools.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycine: Another Fmoc-protected amino acid used in peptide synthesis.
(9H-Fluoren-9-yl)methoxy)carbonyl]amino}methyl)boronic acid: Used in boronic acid chemistry and peptide synthesis.
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is unique due to its specific structure, which includes a methylhept-6-enoic acid moiety. This structure provides distinct reactivity and stability, making it particularly useful in the synthesis of peptides with specific sequences and properties.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFPZWLOJOINV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670478 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288617-77-6 | |
| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288617-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



